2-Nitrobutyl bromoacetate
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Overview
Description
2-Nitrobutyl bromoacetate is an organic compound with the molecular formula C6H10BrNO4. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrobutyl bromoacetate typically involves the esterification of 2-nitrobutanol with bromoacetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobutyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield 2-nitrobutanol and bromoacetic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted products (e.g., azides, thiocyanates).
Reduction: 2-Aminobutyl bromoacetate.
Hydrolysis: 2-Nitrobutanol and bromoacetic acid.
Scientific Research Applications
2-Nitrobutyl bromoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: Potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-nitrobutyl bromoacetate involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in modifying biological macromolecules, such as proteins and nucleic acids, thereby affecting their function and activity .
Comparison with Similar Compounds
- 2-Nitroethyl bromoacetate
- 2-Nitropropyl bromoacetate
- 2-Nitroisobutyl bromoacetate
Comparison: 2-Nitrobutyl bromoacetate is unique due to its specific alkyl chain length and the presence of both nitro and bromoacetate functional groups. This combination allows it to participate in a wide range of chemical reactions, making it versatile compared to its analogs .
Properties
CAS No. |
32815-96-6 |
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Molecular Formula |
C6H10BrNO4 |
Molecular Weight |
240.05 g/mol |
IUPAC Name |
2-nitrobutyl 2-bromoacetate |
InChI |
InChI=1S/C6H10BrNO4/c1-2-5(8(10)11)4-12-6(9)3-7/h5H,2-4H2,1H3 |
InChI Key |
WSJZSGQAZLMVKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
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